molecular formula C15H18ClNO B14011714 4-Hydroxy-4-(naphth-2-yl)piperidine HCl

4-Hydroxy-4-(naphth-2-yl)piperidine HCl

Cat. No.: B14011714
M. Wt: 263.76 g/mol
InChI Key: KLONRCGBYGXSLW-UHFFFAOYSA-N
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Description

4-Hydroxy-4-(naphth-2-yl)piperidine HCl is a chemical compound with the molecular formula C15H17NO. It is a derivative of piperidine, a six-membered ring containing five carbon atoms and one nitrogen atom. The compound features a hydroxyl group and a naphthyl group attached to the piperidine ring, making it a versatile molecule in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-4-(naphth-2-yl)piperidine HCl typically involves the reaction of naphthalene derivatives with piperidine under controlled conditions. One common method includes the use of a Grignard reagent, where naphthyl magnesium bromide reacts with piperidone to form the desired product. The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for efficiency, yield, and cost-effectiveness. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-4-(naphth-2-yl)piperidine HCl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Hydroxy-4-(naphth-2-yl)piperidine HCl has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Hydroxy-4-(naphth-2-yl)piperidine HCl involves its interaction with specific molecular targets. The hydroxyl group and naphthyl group allow the compound to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-4-(naphth-2-yl)piperidine HCl is unique due to the presence of both the hydroxyl and naphthyl groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C15H18ClNO

Molecular Weight

263.76 g/mol

IUPAC Name

4-naphthalen-2-ylpiperidin-4-ol;hydrochloride

InChI

InChI=1S/C15H17NO.ClH/c17-15(7-9-16-10-8-15)14-6-5-12-3-1-2-4-13(12)11-14;/h1-6,11,16-17H,7-10H2;1H

InChI Key

KLONRCGBYGXSLW-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(C2=CC3=CC=CC=C3C=C2)O.Cl

Origin of Product

United States

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